molecular formula C21H25NO3 B3047982 2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one CAS No. 151454-11-4

2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one

Cat. No.: B3047982
CAS No.: 151454-11-4
M. Wt: 339.4 g/mol
InChI Key: RVYZVGKIODSCSZ-UHFFFAOYSA-N
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Description

2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one is a synthetic organic compound that belongs to the class of piperidin-4-one derivatives This compound is characterized by the presence of two 4-methoxyphenyl groups and two methyl groups attached to the piperidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one typically involves a multi-step process. One common method starts with the condensation of p-anisaldehyde (4-methoxybenzaldehyde) with acetone and ammonium acetate in a Mannich reaction. This reaction yields 2,6-Bis(4-methoxyphenyl)piperidin-4-one. Subsequent methylation of this intermediate with methyl iodide in the presence of a base such as potassium carbonate results in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidin-4-one derivatives.

Scientific Research Applications

2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its antimicrobial properties may result from disrupting microbial cell membranes or interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Similar structure but with a methyl group instead of dimethyl groups.

    2,6-Bis(4-methoxyphenyl)anthracene: Contains anthracene core instead of piperidin-4-one.

Uniqueness

2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one is unique due to its specific substitution pattern on the piperidin-4-one core, which imparts distinct chemical and biological properties. Its combination of methoxy and dimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,6-bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-13-19(15-5-9-17(24-3)10-6-15)22-20(14(2)21(13)23)16-7-11-18(25-4)12-8-16/h5-14,19-20,22H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYZVGKIODSCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(C(C1=O)C)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327166
Record name NSC636588
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672053
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

151454-11-4
Record name NSC636588
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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